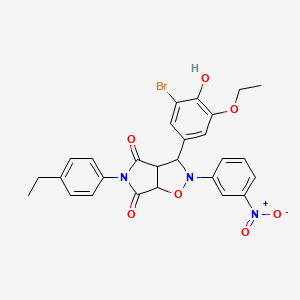

C27H24BrN3O7

Description

C27H24BrN3O7 is a brominated aromatic heterocyclic compound characterized by a complex molecular architecture. The bromine substituent likely enhances its reactivity and binding affinity in biological systems compared to non-halogenated analogs .

Properties

Molecular Formula |

C27H24BrN3O7 |

|---|---|

Molecular Weight |

582.4 g/mol |

IUPAC Name |

3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-ethylphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C27H24BrN3O7/c1-3-15-8-10-17(11-9-15)29-26(33)22-23(16-12-20(28)24(32)21(13-16)37-4-2)30(38-25(22)27(29)34)18-6-5-7-19(14-18)31(35)36/h5-14,22-23,25,32H,3-4H2,1-2H3 |

InChI Key |

PWBCNOWNLUBNBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C(=C5)Br)O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,6aR)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-ethylphenyl)-2-(3-nitrophenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The bromine, ethoxy, hydroxy, and nitro groups are introduced through various substitution reactions. Common reagents include bromine for bromination, ethyl alcohol for ethoxylation, and nitric acid for nitration.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, the compound and its derivatives are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions with these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize C27H24BrN3O7, two structurally related compounds are analyzed below:

Compound A : CAS 239097-74-6 (C7H6N2O)

- Molecular Weight : 134.14 g/mol (vs. 582.41 g/mol for C27H24BrN3O7).

- Key Properties : High polarity, BBB permeability, and CYP1A2 inhibition. Solubility: 1.55 mg/mL in aqueous solutions .

- Structural Differences : Lacks bromine and aromatic bulk, resulting in lower molecular weight and reduced steric hindrance.

Compound B : CAS 65685-55-4 (exact structure unspecified)

- Reported Similarity : Structural similarity score of 0.97 to C27H24BrN3O7 .

- Functional Contrast : Likely differs in halogenation (e.g., chlorine instead of bromine) or substituent positioning, altering electronic properties and biological activity.

Comparative Data Table

| Property | C27H24BrN3O7 | Compound A (C7H6N2O) | Compound B (CAS 65685-55-4) |

|---|---|---|---|

| Molecular Weight | 582.41 g/mol | 134.14 g/mol | ~500–600 g/mol (estimated) |

| Halogen Presence | Bromine | None | Likely chlorine/other |

| Solubility | Low (estimated due to high MW) | 1.55 mg/mL | Moderate (estimated) |

| Bioactivity | Unreported | CYP1A2 inhibition | Unreported |

| Synthetic Complexity | High (multiple aromatic rings) | Moderate (single heterocycle) | High |

Functional and Thermodynamic Comparisons

Reactivity and Stability

- Bromine vs. Chlorine : Bromine’s larger atomic radius in C27H24BrN3O7 may enhance electrophilic substitution rates compared to chlorine-containing analogs but reduce thermal stability .

- Heat of Reaction : The high molecular weight of C27H24BrN3O7 implies greater energy requirements for synthesis or degradation compared to lighter compounds like C7H6N2O .

Solubility and Bioavailability

- C27H24BrN3O7’s low solubility (inferred from its size) limits its bioavailability, whereas Compound A’s smaller structure and polar groups enable higher aqueous solubility (1.55 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.